molecular formula C8H4Cl2N2S B11942997 N-(2,3-Dichlorophenyl)cyanothioformamide CAS No. 14502-35-3

N-(2,3-Dichlorophenyl)cyanothioformamide

Cat. No.: B11942997
CAS No.: 14502-35-3
M. Wt: 231.10 g/mol
InChI Key: MVGFPWAQOVDAJL-UHFFFAOYSA-N
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Description

N-(2,3-Dichlorophenyl)cyanothioformamide is a chemical compound with the molecular formula C8H4Cl2N2S and a molecular weight of 231.104 g/mol It is characterized by the presence of a dichlorophenyl group attached to a cyanothioformamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dichlorophenyl)cyanothioformamide typically involves the reaction of 2,3-dichloroaniline with carbon disulfide and potassium cyanide under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dichlorophenyl)cyanothioformamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,3-Dichlorophenyl)cyanothioformamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2,3-Dichlorophenyl)cyanothioformamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to alterations in cellular processes. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloro-6-methylphenyl)cyanothioformamide
  • N-(5-Chloro-2-methylphenyl)cyanothioformamide
  • N-(4-Chlorobenzoyl)-N-methyl-cyanothioformamide
  • N-(2,3-Xylyl)cyanothioformamide

Uniqueness

N-(2,3-Dichlorophenyl)cyanothioformamide is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its reactivity and biological activity.

Properties

CAS No.

14502-35-3

Molecular Formula

C8H4Cl2N2S

Molecular Weight

231.10 g/mol

IUPAC Name

1-cyano-N-(2,3-dichlorophenyl)methanethioamide

InChI

InChI=1S/C8H4Cl2N2S/c9-5-2-1-3-6(8(5)10)12-7(13)4-11/h1-3H,(H,12,13)

InChI Key

MVGFPWAQOVDAJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=S)C#N

Origin of Product

United States

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